N,N-diallyl-4-phenoxybutanamide
Description
N,N-Diallyl-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with phenoxy and diallylamino groups. The phenoxy group (C₆H₅O-) at the 4-position contributes to lipophilicity, while the N,N-diallyl substituents introduce steric bulk and electron-rich properties due to the allyl (CH₂=CH-CH₂-) groups. This structural combination may enhance reactivity, metabolic stability, and interactions with biological targets, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-phenoxy-N,N-bis(prop-2-enyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-3-12-17(13-4-2)16(18)11-8-14-19-15-9-6-5-7-10-15/h3-7,9-10H,1-2,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVQLRPLFUNXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CCCOC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between N,N-diallyl-4-phenoxybutanamide and analogous butanamide derivatives:
| Compound Name | N-Substituents | Phenoxy Substitution | Unique Features | Reference |
|---|---|---|---|---|
| This compound | Diallylamino | 4-phenoxy | High reactivity from allyl groups | - |
| N-Cyclododecyl-4-phenoxybutanamide | Cyclododecyl | 4-phenoxy | Steric hindrance from bulky cycloalkyl group | |
| N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide | 4-Acetylphenyl | 2,4-dichlorophenoxy | Enhanced electrophilicity from Cl and acetyl groups | |
| N-[4-(Benzyloxy)phenyl]-2-phenylbutanamide | Benzyloxy-phenyl | 2-phenyl | Dual aromatic systems for π-π interactions | |
| N-(4-Methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | Methoxyphenyl | Oxadiazole ring | Improved solubility and bioactivity from methoxy and heterocycle |
Key Observations :
- Phenoxy Variations: Substitutions like 2,4-dichloro () or benzyloxy () alter electronic and steric profiles compared to the unmodified phenoxy group.
Physicochemical Properties
The following table compares physical properties inferred from structural analogs:
| Property | This compound (Predicted) | N-Cyclododecyl-4-phenoxybutanamide | N-(4-Methoxyphenyl)-4-oxadiazole Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~303 | ~389 | ~407 |
| LogP (Lipophilicity) | ~3.5 (high) | ~5.2 (very high) | ~2.8 (moderate) |
| Solubility in Water | Low | Very low | Moderate (due to oxadiazole) |
| Stability | Moderate (allyl groups prone to oxidation) | High (stable cycloalkyl) | High (heterocycle stabilizes structure) |
Notes:
- The diallyl groups reduce solubility compared to methoxy or oxadiazole-containing analogs but enhance reactivity .
- The cyclododecyl derivative () exhibits extreme hydrophobicity, limiting biological applicability .
Reactivity:
- This compound: The allyl groups participate in Diels-Alder reactions or radical polymerization, useful in materials science. The phenoxy group may act as a leaving group in nucleophilic substitutions .
- N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide: The electron-withdrawing Cl and acetyl groups enhance electrophilicity, favoring interactions with nucleophilic biological targets (e.g., enzyme active sites) .
Unique Attributes of this compound
Reactive Allyl Groups: The diallylamino moiety distinguishes it from saturated N-alkyl or aryl analogs, offering unique pathways for chemical modifications (e.g., crosslinking or copolymerization) .
Balanced Lipophilicity: The phenoxy group provides moderate hydrophobicity compared to highly polar (e.g., oxadiazole in ) or nonpolar (e.g., cyclododecyl in ) analogs, optimizing drug-likeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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